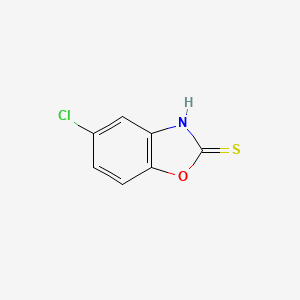

5-Chloro-2-mercaptobenzoxazole

描述

Significance in Heterocyclic Chemistry and Organic Synthesis Research

The field of heterocyclic chemistry is vast and critical to the development of new pharmaceuticals, agrochemicals, and materials. Within this domain, 5-Chloro-2-mercaptobenzoxazole serves as a prime example of a multifaceted building block. cymitquimica.com Its benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, and the presence of both a reactive mercapto (-SH) group and a chlorine atom enhances its synthetic utility. cymitquimica.comchemimpex.com The mercapto group readily participates in nucleophilic substitution reactions, allowing for the attachment of various side chains, while the chlorine atom can influence the electronic properties of the molecule and serve as a site for further functionalization. cymitquimica.comchemimpex.com

Position as a Versatile Synthetic Intermediate for Advanced Chemical Structures

The true value of this compound in academic research lies in its role as a versatile synthetic intermediate. ontosight.aichemimpex.com Organic chemists utilize this compound as a starting material to construct more elaborate molecules. For instance, it can be used in the synthesis of 5-chloro-2-(4-methyl-1-piperazinyl)benzoxazole and 5-chloro-2-morpholin-4-yl-1,3-benzoxazole. sigmaaldrich.comchemicalbook.com These transformations highlight the ability of the mercapto group to be displaced by other nucleophiles, a common strategy in the creation of compound libraries for screening purposes. The stability and reactivity of this compound make it a reliable component in multi-step synthetic pathways. chemimpex.com

Overview of Established and Emerging Academic Research Trajectories

Academic research involving this compound has followed several key trajectories. A significant area of focus has been its use in the development of new biologically active compounds. chemimpex.com Researchers have explored its potential as a precursor for antimicrobial and anti-inflammatory agents. chemimpex.com

Emerging research is expanding the applications of this compound. For example, its derivatives are being investigated for their potential as multi-kinase inhibitors in the context of anticancer drug discovery. mdpi.com Furthermore, the unique properties of related sulfur-containing heterocyclic compounds, such as 5-chloro-2-mercaptobenzothiazole, are being explored in materials science, for instance, as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. researchgate.net These new avenues of research underscore the continued importance of this compound as a foundational molecule for scientific innovation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-chloro-3H-1,3-benzoxazole-2-thione nih.gov |

| CAS Number | 22876-19-3 sigmaaldrich.comechemi.comscbt.com |

| Molecular Formula | C₇H₄ClNOS cymitquimica.comontosight.aiechemi.comscbt.comchembk.com |

| Molecular Weight | 185.63 g/mol sigmaaldrich.comechemi.comscbt.com |

| Appearance | White or off-white solid ontosight.ai |

| Melting Point | 280-285 °C (lit.) sigmaaldrich.comchemicalbook.comchembk.com |

| Boiling Point | 278.7 °C at 760 mmHg echemi.com |

| Density | 1.6±0.1 g/cm³ echemi.com |

| InChI Key | BOBIZYYFYLLRAH-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of 2-amino-4-chlorophenol (B47367) with carbon disulfide in the presence of potassium hydroxide (B78521) in an ethanol (B145695) solvent. chemicalbook.com Another reported method is the reaction of 5-chloro-2-nitrobenzoxazole with sodium hydrosulfide (B80085). chembk.com

属性

IUPAC Name |

5-chloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBIZYYFYLLRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177419 | |

| Record name | Benzoxazole, 5-chloro-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-19-3 | |

| Record name | 5-Chloro-2-mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 5-chloro-2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-mercaptobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Chloro-2-mercaptobenzoxazole

Key traditional methods for synthesizing this compound rely on cyclization reactions starting from substituted aminophenols.

Synthesis via Cyclization of 2-Aminothiophenol (B119425) Derivatives with Chloroacetyl Chloride

While the reaction of 2-aminothiophenol derivatives is a cornerstone for the synthesis of benzothiazoles, a related pathway is pertinent to benzoxazoles. The analogous synthesis of 2-aminobenzoxazoles can be achieved through the activation of a benzoxazole-2-thiol, such as this compound, with chloroacetyl chloride. This activation facilitates a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, to yield N-substituted aminobenzoxazoles. acs.orgnih.gov This transformation highlights a synthetic utility of the target compound rather than a direct route to it from an aminophenol derivative with chloroacetyl chloride.

Preparation through Reaction of 5-Chloro-2-nitrobenzoxazole with Sodium Hydrosulfide (B80085)

The conversion of a nitro-substituted benzoxazole (B165842) to a mercapto-substituted one is another potential synthetic pathway. Although specific literature detailing the direct reaction of 5-Chloro-2-nitrobenzoxazole with sodium hydrosulfide is not extensively documented, the chemistry is plausible. This transformation would likely involve the reduction of the nitro group and subsequent introduction of the sulfur functionality. Sodium hydrosulfide is a known sulfur source in the synthesis of related heterocyclic compounds like benzothiazoles.

Methodologies Utilizing 5-Chloro-2-aminophenol and Alkali Metal Trithiocarbonates

A well-documented and high-yield method for preparing this compound involves the reaction of 5-chloro-2-aminophenol with an alkali metal trithiocarbonate (B1256668), such as sodium trithiocarbonate, in an aqueous solution. google.com This process is typically conducted at elevated temperatures (50°C to 120°C) under alkaline conditions, often with the addition of an alkali metal hydroxide (B78521) like sodium hydroxide. google.com The reaction proceeds by suspending 5-chloro-2-aminophenol in water, heating, and then adding an aqueous solution of sodium trithiocarbonate. The mixture is refluxed for several hours to ensure the completion of the cyclization reaction. google.com Subsequent acidification of the reaction mixture precipitates the desired product, which can be isolated by filtration. This method has been shown to produce yields as high as 97% of the theoretical maximum. google.com

A similar approach involves the reaction of 2-amino-4-chlorophenol (B47367) with carbon disulfide in the presence of a base like potassium hydroxide in an ethanol (B145695) solvent. sigmaaldrich.comsigmaaldrich.com

Exploration of Novel and Environmentally Benign Synthetic Pathways

Research has aimed to develop more sustainable methods for producing benzoxazole derivatives. The synthesis utilizing alkali metal trithiocarbonates is considered an advantageous and environmentally benign method compared to older processes that use hazardous reagents like carbon disulfide in explosion-proof apparatuses. google.com The use of aqueous solutions instead of volatile organic solvents reduces the environmental impact and improves operational safety. Further research into green chemistry approaches includes exploring microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption in the formation of related heterocyclic structures. researchgate.net

Investigations into Reaction Mechanisms and Yield Optimization Strategies

The reaction mechanism for the synthesis from 5-chloro-2-aminophenol and sodium trithiocarbonate involves the nucleophilic attack of the aminophenol on the trithiocarbonate, followed by an intramolecular cyclization that forms the benzoxazole ring and subsequent elimination to yield the mercapto group.

Yield optimization is heavily dependent on reaction parameters such as temperature and time. For the trithiocarbonate method, a clear relationship between these factors has been established. google.com

Table: Effect of Temperature on Reaction Time and Yield google.com

| Temperature | Reaction Time | Yield |

|---|---|---|

| 50°C | > 24 hours | ≥ 90% |

| 95-100°C (Reflux) | 6 hours | 97% |

Chemical Reactivity Studies

This compound is a versatile chemical intermediate due to its reactive thiol (-SH) group and the potential for substitution on the benzoxazole ring. chemimpex.com The thiol group allows the compound to participate in various chemical reactions, including nucleophilic substitutions and metal chelation. chemimpex.com

Its utility is prominently demonstrated in its role as a key building block for more complex molecules. For instance, it is an essential intermediate in the synthesis of the medication Suvorexant. nbinno.com The reactivity of the mercapto group is often exploited to introduce the benzoxazole core into larger molecular scaffolds. nbinno.com

Furthermore, the sodium salt of 2-mercaptobenzoxazole (B50546), a related compound, readily reacts with chloro-substituted acids (like chloroacetic acid) to form benzoxazole-2-yl-mercapto-acetic acid, demonstrating the nucleophilic character of the sulfur atom. nih.gov This reactivity allows for the synthesis of a wide range of derivatives, including amides and esters, by further functionalizing the newly introduced side chain. nih.gov The compound can also be used to synthesize derivatives like 5-chloro-2-(4-methyl-1-piperazinyl)benzoxazole and 5-chloro-2-morpholin-4-yl-1,3-benzoxazole. sigmaaldrich.com

Nucleophilic Substitution Reactions Involving the Mercapto Group

The mercapto group of this compound is the primary site for nucleophilic substitution reactions. The compound exists in a tautomeric equilibrium between the thiol and thione forms, but in the presence of a base, the proton of the mercapto group is readily abstracted to form a highly nucleophilic thiolate anion. This anion can then react with various electrophiles, such as alkyl or acyl halides, to form new sulfur-carbon bonds. This process, known as S-alkylation or S-acylation, is a cornerstone of its synthetic utility.

The general mechanism involves the deprotonation of the mercapto group to enhance its nucleophilicity, followed by an attack on an electrophilic carbon center, displacing a leaving group. This reaction is fundamental in creating a diverse range of thioether and thioester derivatives.

Research has demonstrated the utility of this reaction in synthesizing various S-substituted benzoxazoles. For instance, this compound serves as a key intermediate in the synthesis of compounds like 5-chloro-2-(4-methyl-1-piperazinyl)benzoxazole and 5-chloro-2-morpholin-4-yl-1,3-benzoxazole. chemicalbook.com The reaction of its thiolate form with electrophiles such as chlorobenzoyl chloride or ethyl chloroacetate (B1199739) leads to the formation of corresponding thioesters and thioethers, respectively. chemicalbook.com

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Electrophile | Resulting Product Class | Specific Example |

|---|---|---|

| 2-Chlorobenzoyl chloride | Thioester | S-(5-Chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate |

This reactivity makes this compound a valuable building block for introducing the 5-chlorobenzoxazol-2-ylthio moiety into larger, more complex molecules. chemimpex.com

Metal Chelation Properties and Complex Formation Research

The structure of this compound, featuring nitrogen and sulfur atoms with available lone pairs of electrons, makes it an excellent candidate for acting as a ligand in coordination chemistry. It can donate these electron pairs to a central metal ion to form stable coordination complexes. This process, known as chelation, is a significant aspect of its chemical profile. chemimpex.com

While specific research on the metal complexes of the 5-chloro derivative is limited, extensive studies on the parent compound, 2-mercaptobenzoxazole, and its derivatives provide significant insight into its expected behavior. X-ray photoelectron spectroscopic studies on complexes of 2-mercaptobenzoxazole have suggested that the ligand coordinates to metal ions through both the exocyclic sulfur atom (from the deprotonated mercapto group) and the endocyclic nitrogen atom. oup.com This creates a stable five-membered chelate ring with the metal center. The presence of the electron-withdrawing chloro group in the 5-position is not expected to alter this fundamental coordination mode.

Based on research into analogous benzoxazole derivatives, this compound is anticipated to form complexes with a variety of transition metal ions. researchgate.net Studies on ligands derived from 2-mercaptobenzoxazole have reported the synthesis and characterization of complexes with metals such as Manganese (Mn(II)), Cobalt (Co(II)), Copper (Cu(II)), Zinc (Zn(II)), and Cadmium (Cd(II)). researchgate.netnih.gov The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.net

Table 2: Anticipated Metal Complex Formation with this compound

| Metal Ion | Likely Coordination Atoms | Potential Complex Geometry |

|---|---|---|

| Manganese (II) | N, S | Octahedral |

| Cobalt (II) | N, S | Octahedral |

| Copper (II) | N, S | Octahedral |

| Zinc (II) | N, S | Tetrahedral |

The ability of this compound to form stable complexes with various metals underscores its potential application in areas such as analytical chemistry for metal detection or in the synthesis of materials with specific catalytic or electronic properties. chemimpex.com

Spectroscopic and Structural Elucidation Research

Advanced Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides crucial information about the functional groups present. For 5-Chloro-2-mercaptobenzoxazole, the FTIR spectrum is expected to display a series of characteristic absorption bands that confirm its key structural features.

Table 1: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400-3200 | Associated with the mercapto-thione tautomerism. |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the benzene (B151609) ring protons. |

| C=S Stretch | 1200-1050 | Indicative of the thione group. |

| C=N Stretch | 1650-1550 | Part of the oxazole (B20620) ring system. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands corresponding to the benzene ring. |

| C-O-C Asymmetric Stretch | 1275-1200 | Characteristic of the ether linkage in the oxazole ring. |

Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. Bonds that are non-polar or symmetrical tend to produce strong signals in Raman spectra. For this compound, the aromatic ring and the C=S bond are expected to be strong Raman scatterers. This technique is particularly useful for observing vibrations that may be weak or absent in the FTIR spectrum.

The existence of an FT-Raman spectrum for a sample of this compound has been documented, with data recorded on a Bruker MultiRAM spectrometer. nih.gov A full analysis would help in assigning the symmetric vibrations of the molecule, particularly those of the benzene ring and the heterocyclic core, providing a more complete picture of its vibrational landscape.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflectance (ATR) is an FTIR sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. It is particularly effective for surface analysis. An ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov This method is valuable for obtaining a rapid and high-quality infrared spectrum of the compound in its solid state, which can be compared with transmission FTIR data to identify any surface-specific phenomena or differences in sample morphology.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would primarily show signals corresponding to the protons on the aromatic ring and the N-H proton of the thiol/thione group.

The aromatic region would be expected to show a complex splitting pattern for the three non-equivalent protons on the substituted benzene ring. The chemical shifts and coupling constants (J-values) would be diagnostic of their relative positions (ortho, meta, para) to the chloro substituent and the fused oxazole ring. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. While the existence of a ¹H NMR spectrum recorded on a Varian CFT-20 instrument is known, a publicly available, detailed analysis with assigned chemical shifts and coupling constants is not currently published in scientific literature. nih.gov

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (H4) | 7.0 - 7.5 | Doublet | Position ortho to the chloro group. |

| Aromatic H (H6) | 7.0 - 7.5 | Doublet of doublets | Position meta to the chloro group. |

| Aromatic H (H7) | 7.0 - 7.5 | Doublet | Position para to the chloro group. |

Note: This table is predictive and based on general principles of NMR spectroscopy for substituted aromatic systems. Specific chemical shifts and coupling constants require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, seven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

The carbon atom of the C=S group is expected to be the most deshielded, appearing at a high chemical shift (typically >160 ppm). The carbons of the aromatic ring would appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the electron-withdrawing effects of the chloro and oxygen atoms and the fused ring system. The availability of a ¹³C NMR spectrum has been noted in spectral databases, but a full analysis with peak assignments is not detailed in the available literature. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (C2) | 170 - 190 | Thione carbon, highly deshielded. |

| Aromatic C-Cl (C5) | 125 - 140 | Carbon directly attached to chlorine. |

| Aromatic C-O (C7a) | 140 - 155 | Aromatic carbon attached to ring oxygen. |

| Aromatic C-N (C3a) | 135 - 150 | Aromatic carbon attached to ring nitrogen. |

Note: This table provides estimated chemical shift ranges based on typical values for similar structures. Definitive assignments require experimental data and potentially 2D NMR techniques.

Mass Spectrometry Applications

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. Through various ionization and analysis techniques, detailed information about its mass and fragmentation can be obtained.

High-resolution mass spectrometry (HRMS) provides the highly accurate mass measurement of a molecule, which is crucial for confirming its elemental composition. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16, and Sulfur-32).

The molecular formula, C₇H₄ClNOS, allows for a precise mass calculation. The experimentally determined accurate mass from HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula with a high degree of confidence.

| Property | Value |

| Molecular Formula | C₇H₄ClNOS |

| Theoretical Exact Mass (Da) | 184.9702126 |

| Nominal Mass (Da) | 185 |

This interactive table provides the fundamental mass properties of this compound.

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is instrumental in probing the structure of a molecule by analyzing its fragmentation patterns. For this compound, analysis is typically performed in negative ion mode, leading to the formation of the deprotonated molecule [M-H]⁻ as the precursor ion.

In a typical ESI-MS/MS experiment, the [M-H]⁻ ion of this compound (precursor m/z 183.9629) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions reveal characteristic fragmentation pathways. researchgate.net A plausible fragmentation pathway for this compound involves the initial loss of a neutral molecule. A common fragmentation route for related benzoxazole (B165842) structures involves the cleavage of the heterocyclic ring. The loss of carbon monosulfide (CS) or carbonyl sulfide (B99878) (COS) are potential initial fragmentation steps. Subsequent fragmentation could involve the loss of a chlorine radical or hydrochloric acid (HCl), leading to further smaller fragment ions. The analysis of these fragmentation patterns is essential for the structural confirmation of the molecule and for distinguishing it from its isomers.

Table of Plausible ESI-MS/MS Fragments of [M-H]⁻ Ion

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 183.9629 | 151.9883 | S=C=O (COS) |

| 183.9629 | 124.9803 | CS and HCN |

| 183.9629 | 89.0037 | COS and Cl |

This interactive table outlines potential fragmentation pathways observed in ESI-MS/MS analysis.

While direct MALDI-MS studies on this compound are not extensively reported, research on its close structural analogue, 5-Chloro-2-mercaptobenzothiazole (CMBT), provides significant insights into its potential application as a MALDI matrix. mdpi.comrsc.org CMBT has been identified as an effective matrix for the analysis of various biomolecules, including peptides, proteins, glycolipids, and oligosaccharides. rsc.org

Research has shown that CMBT can be superior to conventional matrices for certain applications due to the homogeneous crystallization of the analyte/matrix mixture, which leads to excellent experimental reproducibility. rsc.org Furthermore, the application of CMBT via sublimation has been explored as a solvent-free technique to create a uniform matrix coating, enhancing the analyte signal in MALDI mass spectrometry imaging (MSI). rsc.orgresearchgate.net This technique has been successfully used for imaging specific phospholipids (B1166683) in mouse kidney tissue at high spatial resolutions. rsc.orgresearchgate.net Given the structural similarity, it is plausible that this compound could also exhibit useful properties as a MALDI matrix, particularly for the analysis of small molecules and biomolecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π-π* and n-π* electronic transitions associated with its aromatic system and heteroatoms.

The core benzoxazole structure is a significant chromophore. The electronic transitions are primarily localized on the benzene ring. rsc.org Studies on benzoxazole itself show two main absorption systems in the near-UV region. rsc.org For substituted benzoxazoles, these absorption bands can be shifted. The presence of the thione (C=S) group and the chlorine atom as an auxochrome can influence the position and intensity of these absorption maxima. The lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms can participate in n-π* transitions, which typically appear as lower intensity bands at longer wavelengths compared to the more intense π-π* transitions of the aromatic system. Research on various benzoxazole derivatives shows absorption maxima generally in the range of 270-380 nm, corresponding to these transitions. researchgate.net

Expected Electronic Transitions in this compound

| Transition Type | Associated Chromophore/Functional Group | Expected Wavelength Region |

| π → π | Benzoxazole aromatic system | Shorter wavelength (UV-B/C) |

| n → π | C=S (Thione), N, O heteroatoms | Longer wavelength (UV-A) |

This interactive table summarizes the anticipated electronic transitions for the compound based on its structure.

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not publicly available, analysis of closely related substituted benzoxazole structures provides a reliable model for its expected solid-state conformation.

Studies on various 2-substituted and 5-chloro-substituted benzoxazole derivatives reveal that the benzoxazole ring system is essentially planar. nih.gov The bond lengths and angles within the fused ring system are consistent with those of an aromatic benzene ring fused to an oxazole ring. For instance, in the structure of 5-chloro-2(3H)-benzoxazolinone, a related compound, the planarity of the bicyclic system is a key feature. researchgate.net It is expected that this compound would also adopt a planar conformation, with the chlorine atom and the mercapto group lying in the plane of the benzoxazole ring. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H of the oxazole ring and the sulfur atom of the mercapto group, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties. Methodologies such as Density Functional Theory (DFT) are standard for investigating the electronic structure and geometry of molecules like 5-Chloro-2-mercaptobenzoxazole.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. Detailed calculations of the HOMO and LUMO energies and the corresponding energy gap for this compound have not been found in published research.

Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. A specific MEP analysis for this compound has not been identified in the available literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals, such as hyperconjugative interactions and charge delocalization within a molecule. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. This information is critical for understanding the molecule's stability. Specific NBO analysis detailing these interactions and stabilization energies for this compound is not present in the reviewed scientific papers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods can predict spectroscopic data, which serves as a powerful complement to experimental characterization. Quantum chemical calculations can forecast ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can aid in the assignment of experimental signals. While binding of the molecule has been confirmed using NMR experiments, theoretical predictions of its NMR and vibrational spectra are not available in the literature reviewed. cancer.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is widely used in drug discovery to understand binding mechanisms and predict binding affinities. While this compound has been identified as a fragment that binds to protein targets and has been used as a scaffold in the design of new ligands, specific and detailed molecular docking and dynamics simulation studies for the parent molecule itself are not extensively reported. researchgate.netnih.govresearchgate.net For instance, its binding to the protein component of bacterial ribonuclease P has been confirmed experimentally, but the associated computational docking simulations are not detailed. researchgate.net

Ligand-Protein Interaction Studies

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. Such studies are instrumental in understanding the potential therapeutic applications of compounds like this compound by identifying their biological targets and characterizing the nature of their interactions.

Research on analogues of this compound has demonstrated their potential to interact with various protein targets. For instance, a study on the closely related compound, 5-chloro-2-mercaptobenzimidazole, investigated its binding affinity to the protein 1AQU. The docking analysis revealed a significant binding energy, suggesting a stable interaction between the ligand and the protein's active site.

| Analogue | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| 5-Chloro-2-mercaptobenzimidazole | 1AQU | -6.8 | B3LYP/6-311++G(d,p) |

Furthermore, computational studies on other benzimidazole derivatives, such as 5-methoxy-2-mercaptobenzimidazole analogues, have explored their interactions with therapeutically relevant proteins like the estrogen receptor alpha (ERα). These investigations help in designing novel derivatives with enhanced selectivity and potency for specific biological targets. The insights gained from these ligand-protein interaction studies are vital for the rational design of new therapeutic agents based on the benzoxazole (B165842) scaffold.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's reactivity and its ability to bind to a biological target.

For benzoxazole derivatives, theoretical investigations using methods like Density Functional Theory (DFT) and ab initio Hartree-Fock calculations have been employed to determine their optimized geometries and vibrational frequencies. These studies provide a detailed picture of the molecule's three-dimensional structure and its electronic properties.

| Compound/Analogue | Computational Method | Focus of Study |

|---|---|---|

| 2-Mercaptobenzoxazole (B50546) | Density Functional Theory (DFT), Hartree-Fock | Optimized geometry, vibrational frequencies |

| 2-Mercaptobenzoxazole Derivatives | Quantum Chemical Analysis (Spartan'14) | Establishment of stable configurations |

By mapping the potential energy surface, researchers can identify the low-energy conformations that are most likely to be biologically active. This information is invaluable for designing molecules with specific shapes that can fit precisely into the binding pocket of a target protein, thereby enhancing their therapeutic efficacy.

Research on Biological Activities and Mechanisms of Action

Reported Antimicrobial Activity of 5-Chloro-2-mercaptobenzoxazole

While this compound is noted for its role as an intermediate in the synthesis of antimicrobial agents and its use in formulating fungicides, specific studies detailing its direct efficacy against microbial strains are limited. chemimpex.comnbinno.com However, research on structurally similar compounds provides insight into its potential antimicrobial profile.

Antibacterial Efficacy Studies against Specific Bacterial Strains

Studies on derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a closely related compound, have demonstrated notable antibacterial activity. These derivatives were tested against various Gram-positive and Gram-negative bacteria, with their efficacy quantified by Minimum Inhibitory Concentration (MIC) values. The results indicated that certain derivatives possess good antibacterial properties, in some cases comparable to standard antibiotics like Ampicillin and Cephalexin. nih.gov For instance, compounds designated as P4A and P4B showed significant activity against both Staphylococcus aureus and Escherichia coli. nih.gov

Interactive Data Table: Antibacterial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (Note: Data represents activity of derivatives, not this compound itself)

| Compound | Staphylococcus aureus (Gram +) MIC (μg/mL) | Bacillus subtilis (Gram +) MIC (μg/mL) | Pseudomonas aeruginosa (Gram -) MIC (μg/mL) | Escherichia coli (Gram -) MIC (μg/mL) |

| P2A | 125 | 125 | >250 | 125 |

| P2B | 125 | 125 | 250 | 125 |

| P4A | 62.5 | 62.5 | 125 | 62.5 |

| P4B | 62.5 | 62.5 | 125 | 62.5 |

| P5A | 125 | 125 | 250 | 125 |

| P6A | 62.5 | 125 | 250 | 62.5 |

| Ampicillin | 62.5 | 62.5 | 125 | 62.5 |

| Cephalexin | 62.5 | 62.5 | 125 | 62.5 |

Source: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. nih.gov

Potential Antifungal Efficacy Investigations

The same study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives also investigated their antifungal properties. nih.gov One derivative, P2B, which incorporates a 2,4-dichlorobenzyl ring found in the antifungal medication miconazole, exhibited good activity against Candida albicans, with an efficacy reported to be half that of Miconazole. nih.gov This suggests that the 5-chloro benzoxazole (B165842) scaffold can be a valuable component in the development of new antifungal agents. nih.gov

Interactive Data Table: Antifungal Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (Note: Data represents activity of derivatives, not this compound itself)

| Compound | Candida albicans MIC (μg/mL) | Candida parapsilosis MIC (μg/mL) |

| P2A | 125 | 125 |

| P2B | 62.5 | 125 |

| P4A | 125 | 125 |

| P4B | 125 | 125 |

| P5A | 125 | 125 |

| P6A | 125 | 125 |

| Miconazole | 31.25 | 31.25 |

Source: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. nih.gov

Investigation of Enzyme Inhibition and Receptor Interaction Potential

This compound is utilized in biochemical research to explore enzyme inhibition and receptor interactions, which aids in understanding biological processes and disease mechanisms. chemimpex.com While specific studies detailing the direct enzyme targets of this compound are not extensively documented in the available literature, research on its parent compound, 2-mercaptobenzoxazole (B50546), offers valuable insights. Studies have shown that 2-mercaptobenzoxazole can effectively inhibit human carbonic anhydrase (hCA) isoforms, presenting a novel binding mode distinct from classical sulfonamide inhibitors. semanticscholar.org This compound showed preferential inhibition of the hCA II isoform with a K_I of 0.97 μM. semanticscholar.org This suggests that 2-mercaptobenzoxazole derivatives, including the 5-chloro variant, could be promising lead compounds for developing selective carbonic anhydrase inhibitors. semanticscholar.org

Biological Activities of Structurally Related Benzoxazole Derivatives and Analogues

The benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, with derivatives exhibiting significant anti-proliferative, cytotoxic, and anti-inflammatory activities. researchgate.net

Anti-proliferative and Cytotoxicity Studies in Cancer Cell Lines

A substantial body of research has demonstrated the potent anti-cancer effects of benzoxazole derivatives. These compounds have been evaluated against numerous human cancer cell lines, showing a range of cytotoxic effects. For example, a newly synthesized benzoxazole derivative, referred to as BB, showed a clear dose-dependent toxic effect on both MCF-7 and MDA-MB breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively. bibliomed.org In another study, a series of benzoxazole-based amides and sulfonamides were synthesized, with compound 3f identified as the most cytotoxic, showing particular potency against the colorectal cancer cell lines HT-29 and HCT116. nih.gov Furthermore, derivatives of 5-chloro-indole-2-carboxylate have shown potent antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. nih.gov

Interactive Data Table: Cytotoxicity of Benzoxazole Derivatives in Cancer Cell Lines

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 Value |

| Benzoxazole Derivative | BB | MCF-7 (Breast) | 28 nM |

| Benzoxazole Derivative | BB | MDA-MB (Breast) | 22 nM |

| Benzoxazole-based Amide | 3f | HT-29 (Colorectal) | Potent Activity |

| Benzoxazole-based Amide | 3f | HCT116 (Colorectal) | Potent Activity |

| 5-Chloro-indole-2-carboxylate | 3a-e | Various | 29 nM - 78 nM |

| Naphthoxazole Analog | 6 | LoVo (Colon) | 2.18 µM |

| Naphthoxazole Analog | 6 | LoVo/Dx (Colon) | 2.89 µM |

| Naphthoxazole Analog | 6 | MCF-7 (Breast) | 2.53 µM |

| Naphthoxazole Analog | 6 | A549 (Lung) | 2.44 µM |

Sources: bibliomed.orgnih.govnih.govmdpi.com

Anti-inflammatory Properties and Enzyme Inhibitory Activities of Derivatives

Benzoxazole derivatives are well-documented for their anti-inflammatory potential. researchgate.net Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid was found to be three to five times more active than phenylbutazone (B1037) in a rat paw edema model, a common test for anti-inflammatory efficacy. nih.gov A series of synthesized benzoxazolone derivatives were tested for their in vitro anti-inflammatory activity, with compounds 3d and 3g showing the greatest activity against IL-6, with IC50 values of 5.43±0.51 and 5.09±0.88 μM, respectively. nih.gov These compounds were found to act as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

Interactive Data Table: Anti-inflammatory and Enzyme Inhibitory Activities of Benzoxazole Derivatives

| Derivative | Target/Assay | Activity/IC50 Value |

| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone |

| Benzoxazolone derivative 3d | IL-6 Inhibition | 5.43±0.51 μM |

| Benzoxazolone derivative 3g | IL-6 Inhibition | 5.09±0.88 μM |

| Methyl 2-(arylideneamino) benzoxazole-5-carboxylates | Carrageenan-induced paw edema | Significant inflammation reduction |

| Naphthoxazole Analog 8 | Acetylcholinesterase (AChE) Inhibition | 0.058 µM |

| Naphthoxazole Analog 6 | Butyrylcholinesterase (BChE) Inhibition | Potent Activity |

Modulation of Protein Kinase Activity by Derivatives

While specific investigations into the protein kinase modulation of derivatives synthesized directly from this compound are not extensively detailed in available literature, research on the closely related 2-mercaptobenzoxazole scaffold offers significant insights. These studies demonstrate that the benzoxazole core is a valuable pharmacophore for designing potent multi-kinase inhibitors.

A notable study involved the synthesis of a series of 2-mercaptobenzoxazole derivatives featuring an N-acylhydrazone linker connected to various substituted moieties, including benzenes, isatins, and other heterocycles. mdpi.com The resulting compounds were evaluated for their ability to inhibit several protein kinases crucial to cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com

One of the most potent compounds to emerge from this research was compound 6b , which incorporates a pyrrole (B145914) ring system. This derivative displayed remarkable inhibitory activity across a panel of kinases. mdpi.com Specifically, it showed potent inhibition against EGFR, HER2, VEGFR2, and CDK2, with IC₅₀ values in the nanomolar to sub-micromolar range. mdpi.comresearchgate.net The N-acylhydrazone scaffold is a key structural feature, providing both proton donor and acceptor sites, which are important for binding to the active sites of protein kinases. mdpi.com

The findings underscore the potential of the mercaptobenzoxazole framework as a platform for developing agents that can simultaneously target multiple signaling pathways, a strategy considered promising in cancer therapy. mdpi.com The inhibitory data for the most active compound from this series are detailed below.

Table 1: Inhibitory Activity of Lead Compound 6b Against Protein Kinases

This table details the half-maximal inhibitory concentrations (IC₅₀) of compound 6b against four key protein kinases.

| Kinase Target | IC₅₀ (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

Data sourced from Alanazi et al., 2023. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For derivatives of the mercaptobenzoxazole scaffold, SAR analyses have elucidated key structural features that govern their biological potency. By systematically altering different parts of the molecule and assessing the impact on activity, researchers can design more effective compounds.

Key findings from these SAR studies include:

Impact of Methoxy (B1213986) Substitution: The presence of a methoxy (-OCH₃) group on the terminal aromatic ring was found to enhance potency. Compounds 4d (with a substituted benzene) and 5d (with a substituted isatin), both featuring a methoxy group, were among the most active compounds against the four tested cancer cell lines. mdpi.com

Influence of the Terminal Ring System: The nature of the terminal ring system proved to be a critical determinant of activity. Replacing the substituted phenyl or isatin (B1672199) rings with a pyrrole ring system (compound 6b ) led to a significant increase in potency against all tested cell lines. mdpi.com This suggests that the electronic and steric properties of the pyrrole moiety are highly favorable for interaction with biological targets.

General Trends: The presence of electron-withdrawing and electron-releasing groups at different positions on the terminal substituted portion of the molecule can modulate the antiproliferative effects of the compounds. researchgate.net

These insights guide the rational design of future derivatives, indicating that modifications to the terminal ring system are a particularly fruitful strategy for enhancing biological activity.

Table 2: Summary of Structure-Activity Relationship Findings

This table summarizes how specific structural modifications to the 2-mercaptobenzoxazole scaffold influence its antiproliferative activity.

| Structural Modification | Position of Change | Observed Effect on Activity | Example Compound(s) |

|---|---|---|---|

| Addition of Methoxy (-OCH₃) group | Terminal Phenyl/Isatin Ring | Increased potency | 4d, 5d |

| Replacement with Pyrrole ring | Terminal Ring System | Significant increase in potency | 6b |

Data sourced from Alanazi et al., 2023. mdpi.com

Applications in Advanced Materials Science Research

Role in Specialty Polymer Synthesis and Characterization

5-Chloro-2-mercaptobenzoxazole serves as a valuable building block in the synthesis of specialty polymers. chemimpex.com The presence of the reactive thiol group allows for its incorporation into polymer chains or its use as a functional monomer, imparting specific properties to the final material.

Research on analogous compounds, such as 2-mercaptobenzothiazole (B37678) and its derivatives, provides a strong indication of the synthetic pathways and potential applications for this compound. For instance, studies have demonstrated the synthesis of novel acrylate (B77674) and methacrylate (B99206) monomers from 2-mercaptobenzothiazole derivatives. nih.gov These monomers are key components in the field of polymer chemistry, as they can undergo radical polymerization to form a wide variety of advanced polymeric materials. nih.gov

Following a similar synthetic strategy, this compound can be reacted with compounds like 2-chloroethyl acrylate or 2-chloroethyl methacrylate. In this reaction, the thiol group acts as a nucleophile, displacing the chlorine atom to form a new carbon-sulfur bond. The resulting molecule is a functional monomer that combines the benzoxazole (B165842) core with a polymerizable acrylate or methacrylate group. These monomers can then be used in polymerization processes, potentially as photo-initiators or as building blocks for materials with a high refractive index, suitable for applications such as advanced coatings or optical lenses. nih.gov The incorporation of the chloro-benzoxazole moiety into the polymer backbone is expected to enhance thermal stability and chemical resistance.

Development of Advanced Coatings for Enhanced Durability and Resistance

The development of advanced coatings that offer superior protection against environmental degradation is a critical area of materials science. This compound is utilized in the formulation of such coatings, contributing to enhanced durability and resistance. chemimpex.com Its efficacy in this application is closely linked to its ability to act as a corrosion inhibitor and a surface passivator, properties that are well-documented in its analogues.

Analogous compounds like 2-mercaptobenzothiazole (MBT) are known components in the development of anti-corrosion and self-healing smart coatings. nih.govopenpr.com These molecules function by forming a protective, passive film on the surface of metals. rsc.orgresearchgate.net When incorporated into a coating formulation, this compound can migrate to the metal-coating interface. There, it interacts with the metal surface, forming a durable, adsorbed layer. This layer acts as a physical barrier, preventing corrosive agents such as water, oxygen, and chlorides from reaching the metal substrate. This mechanism is fundamental to preventing the initiation and propagation of corrosion, thereby extending the service life of the coated material. The strong bond formed between the heteroatoms (nitrogen, sulfur, oxygen) in the molecule and the metal surface contributes to the robustness and durability of this protective film.

Investigation as a Corrosion Inhibitor (Drawing insights from related benzothiazole (B30560) analogues)

While specific corrosion inhibition studies on this compound are emerging, extensive research on its structural analogues, 2-mercaptobenzoxazole (B50546) (MBO) and 2-mercaptobenzothiazole (MBT), provides significant insights into its potential mechanism and effectiveness. These compounds are established as highly effective corrosion inhibitors for a variety of metals and alloys, including copper, aluminum, and steel, in acidic and neutral environments. nih.govresearchgate.netnargesgoudarzi.com

The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecule onto the metal surface. nargesgoudarzi.com The benzothiazole and benzoxazole derivatives contain nitrogen and sulfur heteroatoms, as well as π-electrons in their aromatic rings, which act as active centers for adsorption. researchgate.net These molecules can form a protective film on the metal surface through chemisorption, blocking both anodic (metal dissolution) and cathodic (corrosion reactions) sites. nargesgoudarzi.comrsc.org This classifies them as mixed-type inhibitors. nargesgoudarzi.comresearchgate.net

Studies on 2-mercaptobenzothiazole show that it effectively inhibits the corrosion of aluminum alloys by adsorbing onto intermetallic particles, preventing localized corrosion. nih.gov Similarly, 2-mercaptobenzoxazole has been shown to form a protective Cu(I)-MBO complex on copper surfaces, achieving inhibition efficiencies as high as 99%. researchgate.netresearchgate.net The inhibitor film acts as a barrier, interfering with the transport of corrosive species to the metal surface. researchgate.net Given the structural similarities, this compound is expected to exhibit comparable or even enhanced corrosion inhibition properties due to the electron-withdrawing nature of the chlorine atom, which can influence the electron density of the aromatic system and its interaction with the metal surface.

The table below summarizes findings from studies on related benzothiazole and benzoxazole analogues, illustrating their effectiveness as corrosion inhibitors.

| Compound | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-Mercaptobenzothiazole (MBT) | Mild Steel | 1M H2SO4 | >95 | chesci.com |

| 2-Mercaptobenzothiazole (MBT) | 316 Stainless Steel | Acidic Media | >90 | nargesgoudarzi.com |

| 2-Mercaptobenzothiazole (MBT) | Galvanised Steel | NaCl Solution | High | rsc.org |

| 2-Mercaptobenzoxazole (MBO) | Copper | 3% NaCl Solution | ~99 | researchgate.net |

| Benzotriazole (BTA) & MBT (Mixed) | Copper Coating | --- | 90.7 | rsc.org |

Agricultural Chemical Research Applications

Intermediate in Pesticide Synthesis and Formulation Development

5-Chloro-2-mercaptobenzoxazole is a versatile chemical building block in the synthesis of various agrochemicals, including pesticides. chemimpex.com Its molecular structure, featuring a reactive thiol group and a chlorine atom on the benzoxazole (B165842) ring, allows for diverse chemical modifications. nbinno.comchemimpex.com This makes it a valuable starting material for creating a range of pesticide molecules, such as herbicides and fungicides. chemimpex.com

The compound's ability to participate in reactions like nucleophilic substitutions is key to its role in developing new pesticide formulations. chemimpex.com Researchers utilize this compound to introduce the core benzoxazole structure into larger, more complex molecules, thereby creating new active ingredients for pest management. nbinno.com The process involves modifying the mercapto group to build different molecular side chains, leading to derivatives with specific pesticidal activities.

Table 1: Role of this compound in Pesticide Synthesis

| Feature | Description | Reference |

|---|---|---|

| Chemical Class | Heterocyclic Compound (Benzoxazole) | nbinno.com |

| Key Functional Groups | Thiol (-SH), Chloro (-Cl) | chemimpex.com |

| Role | Synthesis Intermediate / Building Block | chemimpex.com |

| Utility in Synthesis | Allows for versatile derivatizations to create new active ingredients. | nbinno.com |

| Resulting Products | Fungicides, Herbicides, and other Pesticides. | chemimpex.com |

Utilization in Fungicide Production for Crop Protection

A primary application of this compound in agriculture is as an intermediate in the production of fungicides. chemimpex.com The benzoxazole structure is a known pharmacophore that exhibits antifungal properties, making its derivatives prime candidates for new crop protection agents. humanjournals.com Research into compounds containing the 5-chloro benzoxazole moiety has demonstrated its potential in developing potent fungicides. nih.gov

Studies have focused on synthesizing various derivatives from mercaptobenzoxazoles and screening them for activity against significant plant pathogens. For instance, research on the related compound 2-mercaptobenzoxazole (B50546) has shown that its derivatives can effectively inhibit the growth of several phytopathogenic fungi that impact major crops. tjpsj.org This foundational research supports the investigation of 5-chloro-substituted versions for enhanced or varied activity.

One study investigated the biological activity of newly synthesized 2-mercaptobenzoxazole derivatives against three major plant pathogenic fungi. The results showed significant growth inhibition, highlighting the potential of this chemical class in crop protection. tjpsj.org

Table 2: Fungicidal Activity of 2-Mercaptobenzoxazole (MBO) Derivatives Against Plant Pathogens

| Pathogen | Crop(s) Affected | Derivative Tested | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| Fusarium graminearum | Wheat, Corn | MBO | High | tjpsj.org |

| Sclerotinia sclerotiorum | Eggplant, Soybean, Canola | MBO | High | tjpsj.org |

| Rhizoctonia solani | Cotton, Rice, Potato | MBO | High | tjpsj.org |

| Fusarium graminearum | Wheat, Corn | HMBA2 (Hydrazine derivative) | 34.22% | tjpsj.org |

Data derived from a study on 2-mercaptobenzoxazole, a parent compound to this compound.

Research on Enhancing Crop Yield through Formulations

The development of pesticide formulations from intermediates like this compound is directly linked to the goal of enhancing crop yield. chemimpex.com By providing effective control of plant pathogens, fungicides derived from this compound help protect crops from diseases that can significantly reduce harvest quantity and quality. chemimpex.com

Research focuses on creating formulations that can defend against a range of plant diseases. For example, the pathogens Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani, which have been tested against mercaptobenzoxazole derivatives, are known to cause destructive diseases in staple crops such as wheat, cotton, and eggplant. tjpsj.org The successful development of fungicides targeting these pathogens is a direct pathway to securing and improving crop yields. The ultimate aim of synthesizing new agricultural chemicals from this compound is to create effective and stable formulations that protect plants from fungal attack, thereby contributing to global food security.

Table 3: Research Focus on Crop Protection for Yield Enhancement

| Research Area | Target Pathogen | Associated Crop | Desired Outcome | Reference |

|---|---|---|---|---|

| Synthesis of Benzoxazole Derivatives | Fusarium graminearum | Wheat | Control of Fusarium Head Blight | tjpsj.org |

| Synthesis of Benzoxazole Derivatives | Sclerotinia sclerotiorum | Eggplant | Control of White Mold | tjpsj.org |

| Synthesis of Benzoxazole Derivatives | Rhizoctonia solani | Cotton | Control of Root Rot and Damping-off | tjpsj.org |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties and characterization techniques for 5-Chloro-2-mercaptobenzoxazole?

- Answer : The compound (CAS 22876-19-3) has a molecular formula C₇H₄ClNOS and molecular weight 185.63 g/mol . Key characterization techniques include:

- Mass spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns by comparing experimental values (e.g., m/z 185.63) with theoretical calculations .

- Elemental analysis : Verify %C, %H, %N, and %S to confirm purity (e.g., theoretical C 45.30%, H 2.17%, N 7.54%; experimental deviations <0.3% indicate high purity) .

- Melting point determination : While not explicitly listed for this compound, analogous benzoxazole derivatives (e.g., 2-Amino-5-chlorobenzoxazole) exhibit sharp melting points (181–184°C), suggesting similar thermal stability .

Q. What are the common synthetic routes for this compound?

- Answer : Two primary methods are documented:

- Bischler-Napieralski cyclization : Tyrosine derivatives can undergo cyclization under acidic conditions to form benzoxazole scaffolds. Modifications (e.g., chlorination at position 5 and thiolation at position 2) yield the target compound .

- Chlorination of precursors : Reacting 2-mercaptobenzoxazole with chlorinating agents (e.g., Cl₂ or SOCl₂) introduces the chlorine substituent. Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination .

Q. What safety precautions are necessary when handling this compound?

- Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- First aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Answer : Critical parameters include:

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables like temperature, catalyst loading, and reaction time .

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., HRMS, NMR)?

- Answer :

- HRMS calibration : Use internal standards (e.g., fluorinated benzoic acid) to correct mass accuracy. For example, a deviation >5 ppm suggests isotopic interference or impurities .

- NMR solvent effects : Deuterated DMSO may cause shifts in thiol proton signals; compare with computed chemical shifts using DFT calculations .

- Contamination checks : Run blank assays to rule out column bleed (GC-MS) or solvent artifacts (LC-MS) .

Q. What methodologies are recommended for assessing purity and identifying impurities in this compound?

- Answer :

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; purity ≥98.5% is acceptable for pharmacological studies .

- GC-MS : Detect volatile by-products (e.g., chlorinated benzenes) using electron ionization (EI) at 70 eV .

- Impurity profiling : Compare retention times with known impurities (e.g., 5-Chloro-2-(methylamino)benzophenone) from pharmacopeial standards .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer :

- Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) via fluorometric assays using Ac-DEVD-AMC substrate. IC₅₀ values <10 µM indicate potency .

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices (IC₅₀ for cells vs. pathogens) .

Q. How can solubility challenges be addressed in experimental design for biological assays?

- Answer :

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer. Validate with vehicle controls .

- Surfactants : Add 0.01% Tween-80 to aqueous solutions to enhance dispersion .

- Pro-drug strategies : Synthesize phosphate or acetate derivatives for improved aqueous solubility, then hydrolyze in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。